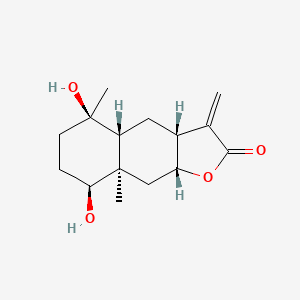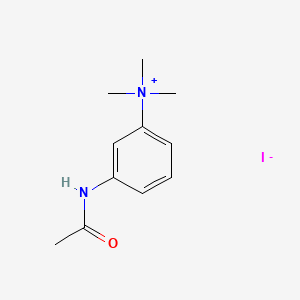
3-Acetamidophenyltrimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamidophenyltrimethylammonium iodide is a quaternary ammonium compound that features an acetamido group attached to a phenyl ring, which is further bonded to a trimethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidophenyltrimethylammonium iodide typically involves the quaternization of 3-acetamidophenylamine with methyl iodide. The reaction is carried out in a suitable solvent such as dichloromethane under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 3-acetamidophenylamine in dichloromethane.
- Add an excess amount of methyl iodide to the solution.
- Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as solvent recovery, product purification, and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetamidophenyltrimethylammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylammonium group.
Oxidation and Reduction Reactions: The acetamido group can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and thiolate ions. The reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Products may include amines or other reduced derivatives.
Hydrolysis: Products include the corresponding amine and acetic acid.
Aplicaciones Científicas De Investigación
3-Acetamidophenyltrimethylammonium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the synthesis of other quaternary ammonium compounds and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Acetamidophenyltrimethylammonium iodide involves its interaction with biological membranes and proteins. The trimethylammonium group can interact with negatively charged components of cell membranes, leading to changes in membrane permeability. Additionally, the acetamido group can form hydrogen bonds with proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyltrimethylammonium iodide
- Methyltrimethylammonium iodide
- Phenyltrimethylammonium iodide
Comparison
3-Acetamidophenyltrimethylammonium iodide is unique due to the presence of the acetamido group, which imparts additional chemical reactivity and potential biological activity compared to other similar quaternary ammonium compounds. The acetamido group allows for hydrogen bonding and additional interactions with biological molecules, making it a versatile compound for various applications.
Propiedades
Número CAS |
6140-18-7 |
|---|---|
Fórmula molecular |
C11H17IN2O |
Peso molecular |
320.17 g/mol |
Nombre IUPAC |
(3-acetamidophenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C11H16N2O.HI/c1-9(14)12-10-6-5-7-11(8-10)13(2,3)4;/h5-8H,1-4H3;1H |
Clave InChI |
HMOCYXPFAZGKDD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



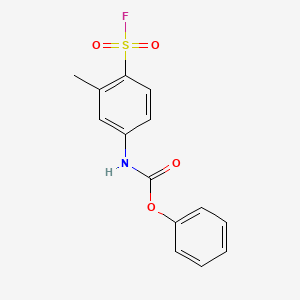

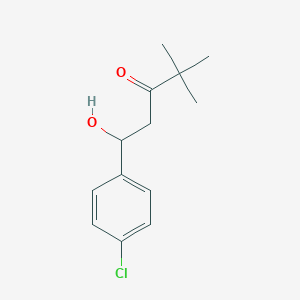
![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
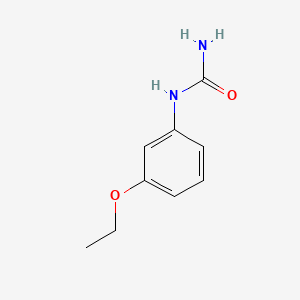
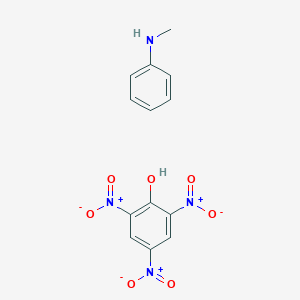
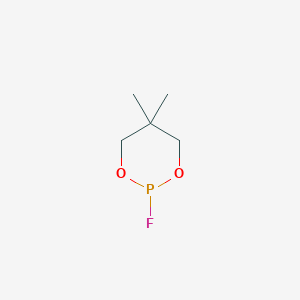



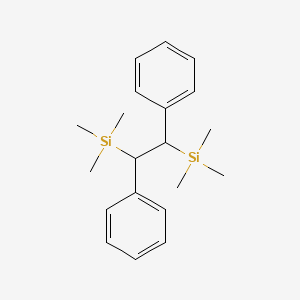
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
